6-tert-Butyl-8-oxabicyclo[3.2.1]oct-6-en-3-one
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Overview
Description
6-tert-Butyl-8-oxabicyclo[321]oct-6-en-3-one is a bicyclic compound with a unique structure that includes a tert-butyl group and an oxabicyclo ring system
Preparation Methods
The preparation of 6-tert-Butyl-8-oxabicyclo[3.2.1]oct-6-en-3-one involves several synthetic routes. One common method is the cycloaddition of suitable oxyallyls and furans . Another approach involves the desymmetrization and resolution procedures, stereoselective functionalizations, and double-chain elongations . These methods are designed to produce the compound in high yield and purity, making it suitable for further applications.
Chemical Reactions Analysis
6-tert-Butyl-8-oxabicyclo[3.2.1]oct-6-en-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the tert-butyl group, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-tert-Butyl-8-oxabicyclo[3.2.1]oct-6-en-3-one has several scientific research applications:
Chemistry: It serves as a starting material for the synthesis of various complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-tert-Butyl-8-oxabicyclo[3.2.1]oct-6-en-3-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
6-tert-Butyl-8-oxabicyclo[3.2.1]oct-6-en-3-one can be compared with other similar compounds, such as:
8-oxabicyclo[3.2.1]oct-6-en-3-one: This compound lacks the tert-butyl group, making it less sterically hindered and potentially more reactive.
tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: This compound has a different ring system and functional groups, leading to different reactivity and applications.
tert-butyl 8-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate: This compound contains an additional nitrogen atom, which can significantly alter its chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of a tert-butyl group and an oxabicyclo ring system, which imparts distinct chemical and biological properties.
Properties
CAS No. |
89858-92-4 |
---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
6-tert-butyl-8-oxabicyclo[3.2.1]oct-6-en-3-one |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)9-6-8-4-7(12)5-10(9)13-8/h6,8,10H,4-5H2,1-3H3 |
InChI Key |
DFGXLJQCUYXYAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2CC(=O)CC1O2 |
Origin of Product |
United States |
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